

comparison of BCN, DBCO, and TCO linkers in click chemistry

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An Objective Comparison of BCN, DBCO, and TCO Linkers in Bioorthogonal Chemistry

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is critical to experimental success. In the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DBCO), and trans-cyclooctene (TCO) have emerged as leading options. This guide provides a data-driven, objective comparison of their performance characteristics to inform the selection process for applications such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).

Performance Comparison: BCN vs. DBCO vs. TCO

The primary chemistries involved are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for BCN and DBCO, and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction for TCO with a tetrazine partner. While both BCN and DBCO react with azides to form a stable triazole linkage, they exhibit distinct properties. The TCO/tetrazine ligation, a different class of bioorthogonal reaction, is renowned for its exceptional speed.^[1]

A critical evaluation of these linkers involves assessing their reaction kinetics, stability under various biologically relevant conditions, and their intrinsic physicochemical properties.

Reaction Kinetics

The rate of a bioorthogonal reaction is a crucial parameter, especially when working with low concentrations of biomolecules or in dynamic in vivo environments. The IEDDA reaction between TCO and tetrazine is orders of magnitude faster than the SPAAC reactions of BCN and DBCO with azides.[1] Among the SPAAC linkers, DBCO generally exhibits faster reaction kinetics than BCN due to its greater ring strain.[2] However, the specific reaction rates can be influenced by the nature of the reaction partners and the solvent conditions.[2][3]

Stability

The stability of the linker is paramount for ensuring the integrity of the bioconjugate throughout an experiment. BCN demonstrates superior stability compared to DBCO in the presence of endogenous thiols like glutathione (GSH), a common reducing agent found in high concentrations within cells.[1][4][5] Conversely, both BCN and DBCO have been noted to be unstable under strongly acidic conditions (e.g., 90% TFA).[1][6] TCO linkers are susceptible to isomerization to their less reactive cis-isomer, particularly in the presence of thiols or copper.[1]

Physicochemical Properties

The physical and chemical properties of a linker can influence the solubility, aggregation, and pharmacokinetic profile of the resulting bioconjugate. BCN is smaller and less lipophilic than DBCO, which can be advantageous for the overall properties of the final conjugate.[1][7] The bulkier nature of DBCO can sometimes negatively impact the characteristics of the bioconjugate.[1] TCO and tetrazine are also noted to be bulkier than the alkyne and azide moieties used in SPAAC.[3]

Data Presentation

The following tables summarize key quantitative data for BCN, DBCO, and TCO linkers based on reported experimental findings.

Table 1: Comparative Reaction Kinetics

Reaction	Chemistry	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Notes
BCN + Azide	SPAAC	~0.1 - 1.0	Rate is dependent on the specific azide and solvent conditions. [1] [3] [8]
DBCO + Azide	SPAAC	~0.24 - 2.0	Generally faster than BCN due to higher ring strain. [1] [2] [3]
TCO + Tetrazine	IEDDA	>1,000 - 1,000,000	Exceptionally rapid; rates can be tuned by modifying tetrazine electronics. [1] [8] [9]

Note: The presented rate constants are for general comparison and can vary significantly based on specific reactants, solvent, and temperature.

Table 2: Comparative Stability

Linker	Condition	Stability/Half-life ($t_{1/2}$)	Reference(s)
BCN	Glutathione (GSH)	More stable than DBCO ($t_{1/2} \approx 6$ hours)	[1][5]
DBCO	Glutathione (GSH)	Less stable than BCN ($t_{1/2} \approx 71$ minutes)	[1][5]
BCN	Acidic Conditions (e.g., 90% TFA)	Unstable	[1][6]
DBCO	Acidic Conditions (e.g., 90% TFA)	Unstable	[1][6]
BCN	Intracellular Environment (Immune Phagocytes)	Low stability; 79% degraded after 24h	[1]
DBCO	Intracellular Environment (Immune Phagocytes)	Moderate stability; 36% degraded after 24h	[1]
TCO	Biological Media (e.g., serum)	Susceptible to isomerization to less reactive cis-isomer.	[1]

Experimental Protocols

To aid researchers in designing their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Comparison of Conjugation Efficiency for Antibody-Drug Conjugate (ADC) Formation

Objective: To compare the conjugation efficiency of BCN, DBCO, and TCO linkers by measuring the drug-to-antibody ratio (DAR).

Materials:

- Antibody of interest
- BCN-NHS ester, DBCO-NHS ester, TCO-NHS ester
- Azide-functionalized payload (for BCN and DBCO)
- Tetrazine-functionalized payload (for TCO)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO
- Size-exclusion chromatography (SEC) system

Methodology:

Part 1: Antibody Activation

- Prepare a solution of the antibody in PBS.
- Prepare fresh stock solutions of the BCN-NHS, DBCO-NHS, and TCO-NHS esters in DMSO.
- Add a 5-20 fold molar excess of the respective NHS ester to the antibody solution.
- Incubate for 1-2 hours at room temperature to allow for the reaction between the NHS esters and lysine residues on the antibody.
- Remove the excess, unreacted linker using a desalting column or dialysis against PBS.

Part 2: Payload Conjugation

- To the activated BCN and DBCO antibodies, add a 3-5 fold molar excess of the azide-payload.
- To the activated TCO antibody, add a 1.5-2 fold molar excess of the tetrazine-payload. A lower excess is often sufficient for the highly efficient IEDDA reaction.[\[1\]](#)
- Incubation:

- SPAAC (BCN/DBCO): Incubate overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.[1]
- IEDDA (TCO): Incubate for 30-60 minutes at room temperature.[1]
- Purify the resulting ADCs using SEC to remove the excess payload.
- Determine the DAR for each conjugate using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Assessment of Linker Stability in Cellular Lysate

Objective: To evaluate the stability of BCN and DBCO linkers in a cellular environment.

Materials:

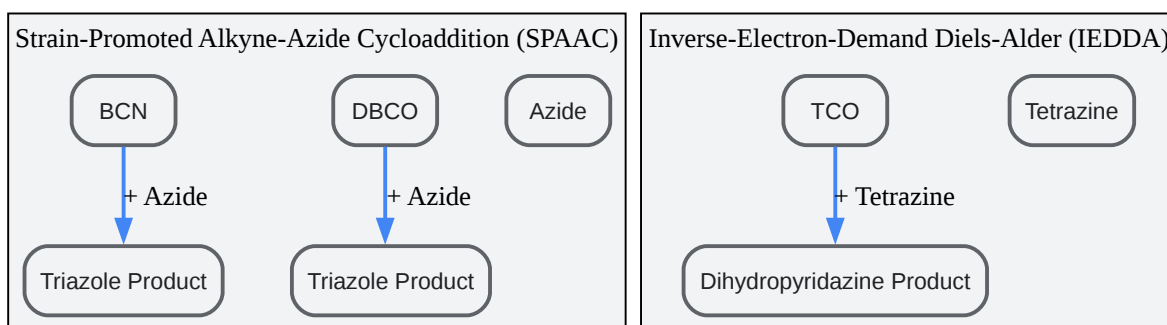
- Cell line of interest (e.g., HeLa, HEK293)
- Lysis buffer (e.g., RIPA buffer)
- BCN and DBCO linker stock solutions
- Azide-functionalized fluorescent probe
- Fluorescence microplate reader or SDS-PAGE with fluorescence imaging

Methodology:

- Prepare a cell lysate by growing the chosen cell line to confluency and lysing the cells.
- Determine the protein concentration of the lysate.
- Incubate a known concentration of the BCN and DBCO linkers in the cell lysate at 37°C.
- Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
- To each aliquot, add an excess of the azide-functionalized fluorescent probe to react with the remaining intact linkers.

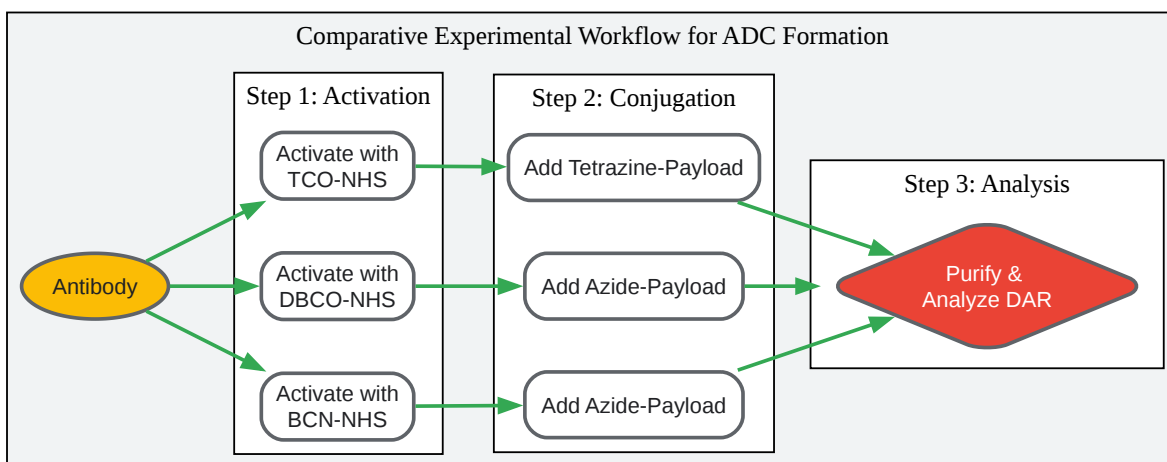
- Analyze the fluorescence of each sample. A decrease in fluorescence over time indicates degradation of the linker. Alternatively, the samples can be analyzed by SDS-PAGE to visualize the fluorescently labeled proteins.

Visualizations



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Caption: Core reaction schemes for SPAAC and IEDDA chemistries.



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Caption: Generalized workflow for comparing ADC conjugation efficiency.

Conclusion

The choice between BCN, DBCO, and TCO linkers is highly dependent on the specific application.

- TCO/Tetrazine (IEDDA): This is the premier choice for applications requiring extremely fast kinetics, such as in vivo imaging or reactions with very low concentrations of reactants.[1][8]
- DBCO (SPAAC): When rapid kinetics are desired within the SPAAC framework, DBCO is often the preferred linker.[2]
- BCN (SPAAC): For applications demanding enhanced stability in the presence of thiols or for conjugates where lower lipophilicity and smaller size are critical, BCN presents a superior alternative.[1][3][4]

By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific goals.

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